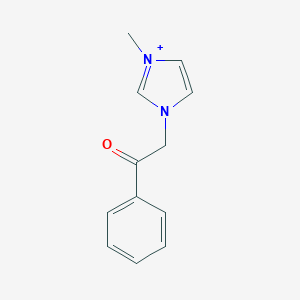

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

説明

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide (NBPMS) is a small molecule that has been studied extensively in the past few decades. It is a member of the pyridine family and is used in a variety of scientific research applications. NBPMS is used as a precursor for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for studying biochemical and physiological processes.

科学的研究の応用

Environmental Impact and Analysis of Brominated Compounds

- Novel Brominated Flame Retardants: A critical review discussed the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The study highlighted the need for further research on their environmental fate, toxicity, and the development of optimized analytical methods to include all NBFRs in monitoring programs. This review underscores the environmental implications of using brominated compounds in various applications (Zuiderveen, Slootweg, & de Boer, 2020).

Advances in Sulfonamide Chemistry

- Sulfonamide-Based Medicinal Chemistry: A comprehensive review on sulfonamide derivatives was presented, including their development and broad bioactive spectrum after chemical modifications. The study highlighted the versatility of sulfonamide derivatives in organic synthesis and their significant value in the pharmaceutical industry, suggesting potential medicinal applications of "N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide" and its analogs (Shichao et al., 2016).

Pharmaceutical and Biomedical Applications

- Therapeutic Potential of Thymoquinone: Research on thymoquinone, a natural compound with a quinone structure similar to the target compound, has shown its therapeutic potential against various diseases due to its antioxidant and anti-inflammatory properties. This indicates the potential for compounds with similar functionalities to be explored for their therapeutic benefits (Goyal et al., 2017).

Environmental Degradation and Toxicology

- Degradation of Acetaminophen by Advanced Oxidation Processes: A study on the degradation pathways, by-products, and biotoxicity of acetaminophen under advanced oxidation processes may provide insights into the environmental behavior and potential risks associated with brominated and sulfonamide compounds. Understanding the degradation pathways could inform the development of safer compounds and disposal methods for "this compound" and related chemicals (Qutob et al., 2022).

作用機序

Target of Action

Compounds with similar structures have been known to interact with various proteins and receptors .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been found to influence various cellular processes .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been known to induce various cellular responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide .

特性

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFVGVQNRKEYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Amino-3,5-dichlorophenyl)-2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylamino)ethanol](/img/structure/B374019.png)

![Thiochromeno[2,3-b]pyridin-5-one](/img/structure/B374022.png)

![(2-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)acetic acid](/img/structure/B374024.png)

![(4-methoxy-2-pyridinyl)methyl N-[3-(trifluoromethyl)phenyl]imidothiocarbamate](/img/structure/B374029.png)

![1-[3-(Trifluoromethyl)phenyl]piperazine](/img/structure/B374031.png)

![[4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374033.png)

![2-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374034.png)

![3-[3-Bromo-2-oxo-5-(4-phenyl-1-piperazinyl)-3-cyclopenten-1-yl]-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B374035.png)

![[4-[(E)-2-[2-[(3-chlorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B374036.png)